N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with a sulfonamide group, a hydroxy group, and a dimethylphenyl group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrimidine derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Substitution with Dimethylphenyl Group: The dimethylphenyl group can be attached via a nucleophilic aromatic substitution reaction using appropriate halogenated precursors and a strong base.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs targeting various diseases, including antimicrobial and anticancer agents.
Materials Science: It can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The hydroxy and dimethylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds share the dimethylphenyl group and exhibit antimicrobial activity.
Aminothiazole Derivatives: These compounds also contain aromatic rings and exhibit antimicrobial properties.
Uniqueness
N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring and sulfonamide group makes it a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C13H15N3O4S |
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Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-7-4-5-8(2)10(6-7)16-21(19,20)11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18) |
InChI Key |
NSEHQKKJDGFGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
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